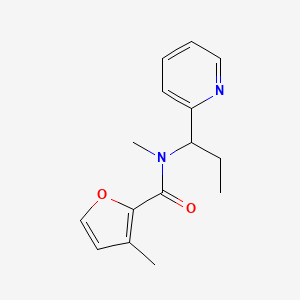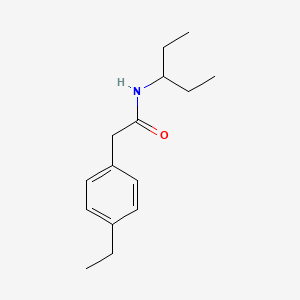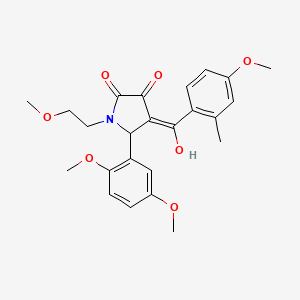![molecular formula C19H23N3O3 B5442760 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5442760.png)
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist that has been widely studied for its potential therapeutic applications in various diseases.
作用机制
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide exerts its effects by selectively activating cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. Activation of CB2 receptors leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. In addition, it has been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain and inflammation.
实验室实验的优点和局限性
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific targeting of immune cells. It has also been shown to have low toxicity and good pharmacokinetic properties. However, it is important to note that the effects of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide may vary depending on the disease model and the route of administration.
未来方向
There are several future directions for the study of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, it may have potential as an adjunct therapy for cancer treatment. Further studies are needed to fully understand the therapeutic potential of 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide and its underlying mechanisms of action.
Conclusion:
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by selectively activating CB2 receptors, resulting in analgesic and anti-inflammatory effects. While there are limitations to its use in lab experiments, it has several advantages and shows promise for future therapeutic applications. Further research is needed to fully understand its potential and to develop effective treatments.
合成方法
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide is synthesized by reacting 3-(acetylamino)butyric acid with 2-(2-methylphenoxy)nicotinyl chloride in the presence of a base. The resulting product is then acetylated to obtain 3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide.
科学研究应用
3-(acetylamino)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been found to have analgesic and anti-inflammatory effects in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-acetamido-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-7-4-5-9-17(13)25-19-16(8-6-10-20-19)12-21-18(24)11-14(2)22-15(3)23/h4-10,14H,11-12H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMQFICHGFRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC(C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-acetyl-3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5442691.png)
![N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)
![N-(2,6-dimethylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5442701.png)

![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5442729.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-6-iodo-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5442744.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442754.png)
![5-chloro-N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5442758.png)
![3-{5-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5442765.png)
![3-isopropyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5442767.png)
